molecular formula C14H22ClFN2O B2785171 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride CAS No. 1423026-24-7

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride

Cat. No.: B2785171
CAS No.: 1423026-24-7
M. Wt: 288.79
InChI Key: HRRUDQXSOHXMSP-UHFFFAOYSA-N
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Description

2-Amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is a fluorinated amide derivative with a pentanamide backbone substituted with a 4-fluorobenzyl group, dimethyl, and amino functionalities.

Properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O.ClH/c1-10(2)8-13(16)14(18)17(3)9-11-4-6-12(15)7-5-11;/h4-7,10,13H,8-9,16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRUDQXSOHXMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)CC1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-dimethylpentanoyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications Stability/Safety Data
2-Amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride Not explicitly provided C₁₅H₂₂ClFN₂O 308.80 (calculated) N/A Research applications (discontinued) No explicit data
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride 1909313-82-1 C₁₂H₁₆ClFN₂O 246.71 ≥95% Pharmaceuticals, agrochemicals, materials Robust handling protocols advised
2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride 1219976-76-7 C₁₁H₁₄ClFN₂O 256.70 100% Chemical synthesis GHS-compliant safety data
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 98+% Chiral building block Soluble in water, methanol
4-Dimethylamino-N-benzylcathinone hydrochloride 2740524-43-8 C₁₈H₂₂N₂O·2HCl 355.3 ≥98% Forensic and analytical research Stable for ≥5 years at -20°C

Functional Group Analysis

  • The dimethyl and amino groups could influence steric hindrance and solubility .
  • 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride: Shorter propanamide chain but similar fluorophenylmethyl substitution. Its ≥95% purity and versatility in drug development highlight the role of fluorinated groups in enhancing pharmacokinetic properties .
  • Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride: Ester derivative with a smaller molecular weight, emphasizing its utility as a chiral intermediate in peptide synthesis .

Pharmacological and Industrial Relevance

  • Pharmaceuticals: Compounds like 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride demonstrate efficacy in targeting neurological and metabolic pathways due to fluorine’s electronegativity and bioavailability enhancement .
  • Agrochemicals : Fluorophenylmethyl amides are leveraged for their selective pesticidal activity. The target compound’s dimethyl groups might reduce hydrolysis rates compared to methyl esters (e.g., ) .
  • Material Science : Fluorinated amides improve thermal stability in polymers. The pentanamide chain in the target compound could offer flexibility in material design .

Biological Activity

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is a synthetic organic compound notable for its unique structural features, including an amino group, a fluorophenyl moiety, and a dimethylpentanamide backbone. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C14H21FN2O
  • Molecular Weight : 288.79 g/mol
  • CAS Number : 1423026-24-7

The presence of the fluorinated aromatic ring enhances the compound's lipophilicity and bioavailability, making it a valuable candidate for drug development.

Research indicates that 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride interacts with specific molecular targets, which may include:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : It may modulate receptor activity, influencing various signaling pathways that affect cellular functions such as proliferation and apoptosis.

Enzyme Inhibition

Studies have shown that similar compounds can act as inhibitors for various enzymes. The specific interactions of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide with enzymes remain to be fully elucidated but suggest potential therapeutic applications in treating diseases linked to enzyme dysregulation.

Case Studies

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Features
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide1423025-66-4Similar structure with different fluorine position
2-amino-N-(phenyl)-N,3-dimethylpentanamideNot availableLacks fluorine substitution; potentially different biological activity
N,N-Dimethyl-4-(methylthio)phenylacetamideNot availableDifferent functional groups; used in agrochemical applications

The unique combination of functional groups in 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide allows it to selectively interact with biological targets compared to its analogs.

Research Applications

The compound is being explored for various applications:

  • Pharmacology : Investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
  • Chemical Synthesis : Used as a building block in the synthesis of more complex molecules.
  • Material Science : Explored for new materials development owing to its unique chemical properties.

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